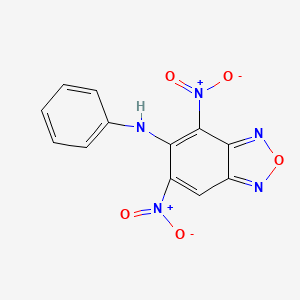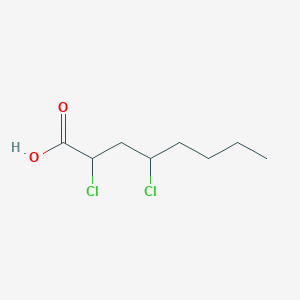![molecular formula C13H12N2OS B14354324 2-(Ethylsulfanyl)-9-methyl[1,3]oxazolo[4,5-c]quinoline CAS No. 96314-83-9](/img/no-structure.png)
2-(Ethylsulfanyl)-9-methyl[1,3]oxazolo[4,5-c]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Ethylsulfanyl)-9-methyl[1,3]oxazolo[4,5-c]quinoline is a heterocyclic compound that features a quinoline core fused with an oxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylsulfanyl)-9-methyl[1,3]oxazolo[4,5-c]quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate quinoline derivatives with ethylsulfanyl and oxazole moieties under controlled conditions. For instance, the reaction of 4-hydroxy-3-(3-phenylacryloyl)-1H-quinolin-2-ones with hydroxylamine hydrochloride in pyridine under refluxing conditions can yield oxazoloquinoline derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve the use of microwave-assisted synthesis, solvent-free reactions, or the use of recyclable catalysts to enhance yield and reduce environmental impact . These methods are designed to be scalable and cost-effective, making them suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Ethylsulfanyl)-9-methyl[1,3]oxazolo[4,5-c]quinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxazole ring to its corresponding amine.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline or oxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility .
Wissenschaftliche Forschungsanwendungen
2-(Ethylsulfanyl)-9-methyl[1,3]oxazolo[4,5-c]quinoline has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-(Ethylsulfanyl)-9-methyl[1,3]oxazolo[4,5-c]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting their activity or altering their function. This interaction can affect various biological pathways, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Methylsulfanyl)-9-methyl[1,3]oxazolo[4,5-c]quinoline
- 2-(Ethylsulfanyl)-9-methyl[1,3]oxazolo[5,4-c]quinoline
- 4-Hydroxy-2-quinolones
Uniqueness
2-(Ethylsulfanyl)-9-methyl[1,3]oxazolo[4,5-c]quinoline is unique due to the specific positioning of the ethylsulfanyl group and the fusion of the oxazole ring with the quinoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
| 96314-83-9 | |
Molekularformel |
C13H12N2OS |
Molekulargewicht |
244.31 g/mol |
IUPAC-Name |
2-ethylsulfanyl-9-methyl-[1,3]oxazolo[4,5-c]quinoline |
InChI |
InChI=1S/C13H12N2OS/c1-3-17-13-15-10-7-14-9-6-4-5-8(2)11(9)12(10)16-13/h4-7H,3H2,1-2H3 |
InChI-Schlüssel |
ADNFISHJYLKAIK-UHFFFAOYSA-N |
Kanonische SMILES |
CCSC1=NC2=C(O1)C3=C(C=CC=C3N=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-Chlorophenyl)-N'-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]urea](/img/structure/B14354241.png)


![2-[(4-Nitrophenyl)methyl]phenol](/img/structure/B14354310.png)
![3-(2,4,6-Trimethylphenyl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,2]oxazole](/img/structure/B14354327.png)
